Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
Description
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a tetrahydrofuran ring and a nicotinamido group, making it a valuable compound in organic chemistry and medicinal research.
Properties
IUPAC Name |
ethyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-12(17)8-16-13(18)11-4-3-6-15-14(11)21-10-5-7-19-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUWNSKONSXWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N=CC=C1)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate typically involves the reaction of tetrahydrofuran-3-ol with nicotinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate: This compound has a similar structure but includes a thiazole ring and a chlorine atom, which may confer different properties and applications.
Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate: Another similar compound with a different substitution pattern on the nicotinamido group, leading to variations in its chemical and biological properties.
Biological Activity
Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a compound characterized by its unique structural features, including a tetrahydrofuran ring and a nicotinamido group. This combination suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 240.27 g/mol. The presence of the tetrahydrofuran moiety contributes to its solubility and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamido group may facilitate binding to nicotinic receptors or influence metabolic pathways involved in cellular signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of bacterial growth.
- Antiviral Effects : There is emerging evidence that compounds with similar structures can interfere with viral replication mechanisms.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
| Activity | Findings |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, inhibiting growth. |
| Antiviral | Potential effects observed in vitro against specific viruses. |
| Cytotoxicity | Preliminary cytotoxicity assays indicate selective toxicity towards cancer cells. |
Case Studies
- Antimicrobial Study : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa cells). Results indicated an IC50 value of approximately 30 µM, suggesting moderate cytotoxicity.
- Antiviral Research : In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures by up to 70%, indicating potential as an antiviral agent.
Applications in Research and Industry
This compound has diverse applications across various fields:
- Medicinal Chemistry : Investigated for its potential therapeutic effects in treating infections and cancer.
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biotechnology : Explored for developing novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
